

Synthesis protocols for "2-(Methylamino)pyridine-3-carboxylic acid"

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Compound of Interest

Compound Name: 2-(Methylamino)pyridine-3-carboxylic acid

Cat. No.: B1587148

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An Application Guide to the Synthesis of **2-(Methylamino)pyridine-3-carboxylic acid**

Introduction and Strategic Overview

2-(Methylamino)pyridine-3-carboxylic acid is a substituted nicotinic acid derivative.

Molecules within this class are recognized as crucial scaffolds and building blocks in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] The strategic synthesis of these derivatives is fundamental to the development of diverse molecular libraries for high-throughput screening and subsequent lead optimization in drug discovery programs.

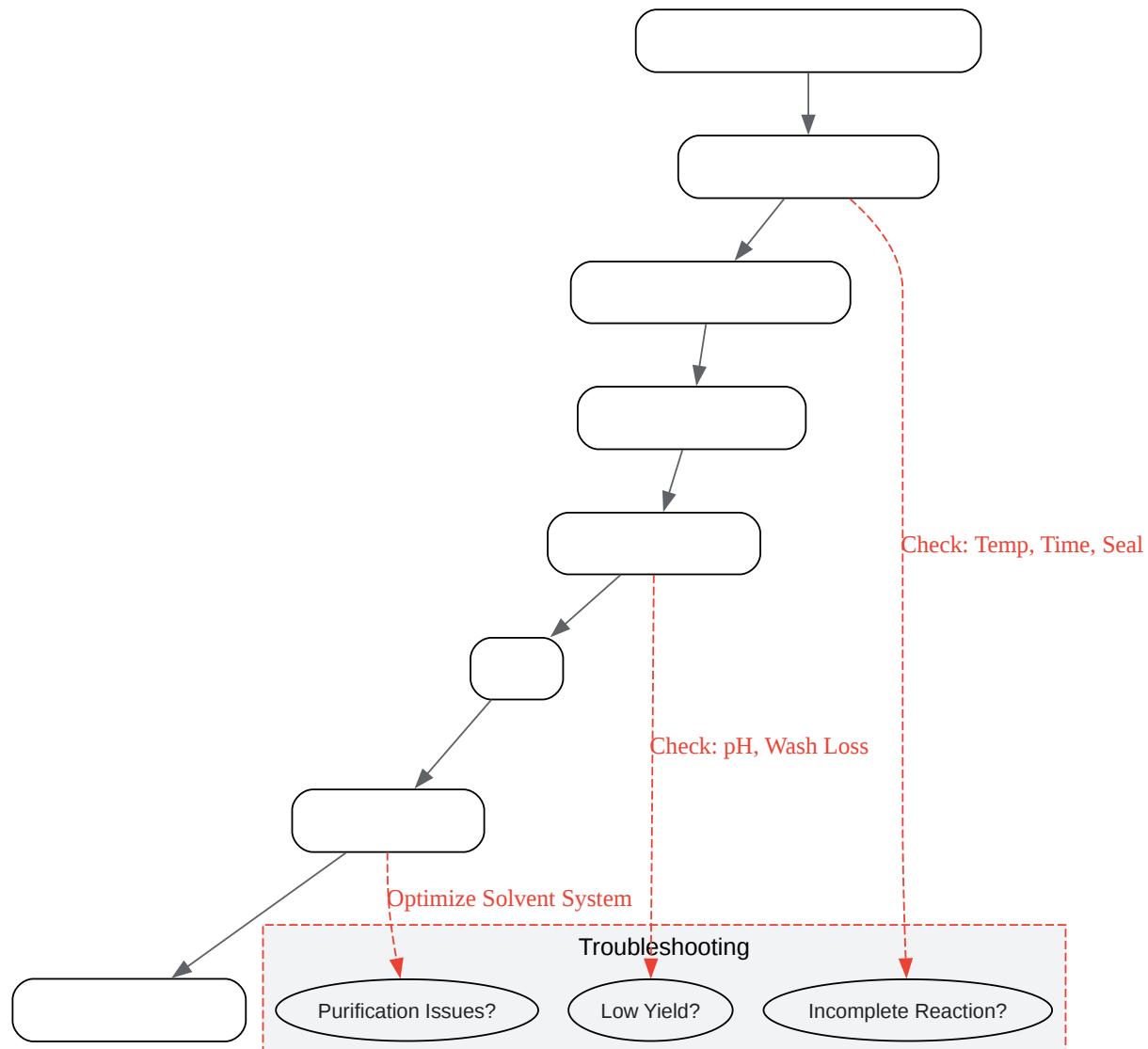
The most direct and widely employed strategy for synthesizing **2-(Methylamino)pyridine-3-carboxylic acid** is through the functionalization of a pre-existing nicotinic acid core.

Specifically, this involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored due to the electronic properties of the pyridine ring; the ring nitrogen and the electron-withdrawing carboxylic acid group at the 3-position activate the 2-position for attack by a nucleophile. This guide provides detailed protocols for the synthesis using readily available 2-halonicotinic acid precursors.

Core Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)

The key transformation relies on the reaction of a 2-halonicotinic acid (typically 2-chloro- or 2-fluoronicotinic acid) with methylamine. Methylamine acts as the nucleophile, displacing the halide at the C2 position of the pyridine ring.

The general reaction scheme is as follows:

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References

- 1. benchchem.com [benchchem.com]
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